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Compound of Interest

Compound Name: Dibromodifluoromethane

Cat. No.: B1204443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the atmospheric reaction kinetics of

dibromodifluoromethane (CBr₂F₂, Halon 1202) and its alternatives, Halon 1211 (CBrClF₂),

Halon 1301 (CBrF₃), and Halon 2402 (CBrF₂CBrF₂). The information presented herein is

crucial for understanding the atmospheric lifetime and environmental impact of these

compounds, which have been used as fire suppressants. This guide summarizes key kinetic

data, details common experimental protocols, and visualizes complex processes to facilitate

objective comparison.

Data Presentation: Reaction Kinetics and Photolysis
The atmospheric fate of these halogenated compounds is primarily determined by two

processes: reaction with hydroxyl (OH) radicals and photolysis by solar ultraviolet (UV)

radiation. The following tables summarize the available quantitative data for these processes.

Reaction with Hydroxyl Radicals
The reaction with OH radicals is a major atmospheric sink for many organic compounds. The

rate of this reaction is a critical parameter for determining a compound's atmospheric lifetime.

The temperature dependence of the rate constant, k, is typically expressed by the Arrhenius

equation: k(T) = A exp(-Eₐ/RT), where A is the pre-exponential factor and Eₐ is the activation

energy.
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Compound Formula

k (cm³
molecule⁻¹
s⁻¹) at 298
K

A-factor
(cm³
molecule⁻¹
s⁻¹)

Eₐ/R (K)
Reference(s
)

Dibromodifluo

romethane

(Halon 1202)

CBr₂F₂ < 5.0 x 10⁻¹⁶ Not Available Not Available [1]

Bromochloro

difluorometha

ne (Halon

1211)

CBrClF₂ < 1.0 x 10⁻¹⁶ Not Available Not Available [1]

Bromotrifluor

omethane

(Halon 1301)

CBrF₃ < 1.0 x 10⁻¹⁶ Not Available Not Available [1]

1,2-

Dibromotetraf

luoroethane

(Halon 2402)

CBrF₂CBrF₂ < 1.0 x 10⁻¹⁶ Not Available Not Available [1]

Note: The reaction rates for these compounds with OH radicals are extremely slow, with only

upper limits for the rate constants being reported. This indicates that reaction with OH is not a

significant atmospheric loss process for these molecules, leading to very long atmospheric

lifetimes if this were the only degradation pathway.

Photolysis Data: UV Absorption Cross-Sections
Photolysis is the primary atmospheric removal mechanism for these brominated halons. The

rate of photolysis is determined by the compound's UV absorption cross-section (σ), the

quantum yield for dissociation (Φ), and the solar actinic flux. The quantum yield for the

dissociation of these molecules is considered to be unity. The following table presents the UV

absorption cross-sections at the peak absorption wavelength (λₘₐₓ).
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Compound Formula λₘₐₓ (nm)
σₘₐₓ (cm²
molecule⁻¹)
at 298 K

Temperatur
e
Dependenc
e

Reference(s
)

Dibromodifluo

romethane

(Halon 1202)

CBr₂F₂ ~227 1.8 x 10⁻¹⁸

Cross-section

decreases

with

decreasing

temperature

[1][2]

Bromochloro

difluorometha

ne (Halon

1211)

CBrClF₂ ~204 1.2 x 10⁻¹⁸

Cross-section

decreases

with

decreasing

temperature

[1]

Bromotrifluor

omethane

(Halon 1301)

CBrF₃ ~204 1.1 x 10⁻¹⁸

Cross-section

decreases

with

decreasing

temperature

[1]

1,2-

Dibromotetraf

luoroethane

(Halon 2402)

CBrF₂CBrF₂ ~220 1.5 x 10⁻¹⁸

Cross-section

decreases

with

decreasing

temperature

[1]

Experimental Protocols
The kinetic data presented in this guide are typically obtained using sophisticated experimental

techniques. The two most common methods for studying gas-phase reactions of atmospheric

interest are Flash Photolysis-Resonance Fluorescence (FP-RF) and Discharge Flow-Mass

Spectrometry (DF-MS).

Flash Photolysis-Resonance Fluorescence (FP-RF)
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This is a powerful technique for directly measuring the rate constants of radical reactions under

pseudo-first-order conditions.

Methodology:

Radical Generation: A short, intense pulse of UV light from a flash lamp or an excimer laser

photolyzes a precursor molecule to generate the desired radical species (e.g., OH radicals

from the photolysis of H₂O or HNO₃).

Reaction: The generated radicals react with the substrate molecule (e.g., the halon) which is

present in large excess in a temperature-controlled reaction cell. This ensures that the

concentration of the substrate remains effectively constant throughout the reaction,

simplifying the kinetics to a first-order decay of the radical.

Detection: The concentration of the decaying radical is monitored in real-time. For OH

radicals, this is typically achieved by resonance fluorescence. A resonance lamp emits light

at a wavelength that specifically excites the OH radical (around 308 nm). The subsequent

fluorescence emitted by the excited OH radicals is detected by a photomultiplier tube. The

intensity of the fluorescence is directly proportional to the OH concentration.

Data Analysis: The fluorescence signal, and thus the radical concentration, is recorded as a

function of time after the photolysis flash. This decay is fitted to a pseudo-first-order

exponential function to obtain the rate constant (k'). By measuring k' at different

concentrations of the substrate, the bimolecular rate constant (k) can be determined from the

slope of a plot of k' versus the substrate concentration.

Discharge Flow-Mass Spectrometry (DF-MS)
This technique is used to study the kinetics and products of gas-phase reactions in a controlled

flow system.

Methodology:

Radical Generation: Radicals are generated in a microwave or radiofrequency discharge.

For example, H atoms can be produced by passing H₂ through a microwave discharge, and

these can then react with NO₂ to produce OH radicals.
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Reaction: The radicals are introduced into a flow tube along with a carrier gas (typically

helium). The substrate molecule is introduced through a movable injector at various points

along the flow tube. The reaction occurs as the gases flow down the tube.

Detection: A portion of the gas mixture is continuously sampled from the end of the flow tube

into a mass spectrometer. The concentrations of the radical and other stable species are

monitored by their mass-to-charge ratio.

Data Analysis: By varying the position of the movable injector, the reaction time can be

changed. The decay of the radical concentration or the formation of products as a function of

reaction time is used to determine the reaction rate constant. This method is particularly

useful for studying the products of a reaction.

Mandatory Visualization
Experimental Workflow for Gas-Phase Kinetic Studies
The following diagram illustrates a generalized workflow for a Flash Photolysis-Resonance

Fluorescence (FP-RF) experiment, a common technique for determining the rate constants of

gas-phase reactions.
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Generalized workflow for a Flash Photolysis-Resonance Fluorescence experiment.

Atmospheric Degradation Pathway of
Dibromodifluoromethane
The primary atmospheric fate of dibromodifluoromethane is photolysis by solar UV radiation.

The reaction with OH radicals is a negligible loss process. The following diagram illustrates this

dominant degradation pathway.
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Atmospheric degradation pathway of Dibromodifluoromethane (CBr₂F₂).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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